molecular formula C18H24N2O6 B111819 (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 138775-02-7

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B111819
CAS No.: 138775-02-7
M. Wt: 364.4 g/mol
InChI Key: SREPAMKILVVDSP-CQSZACIVSA-N
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Description

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral piperazine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and protected synthetic building block for the construction of more complex molecules. Its structure, featuring both Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in the synthesis of potential pharmaceutical candidates, particularly in the development of protease inhibitors, receptor antagonists, and other biologically active compounds. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPAMKILVVDSP-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426685
Record name (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-02-7
Record name 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2R)-1,2,4-piperazinetricarboxylate
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Record name (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Record name 138775-02-7
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Preparation Methods

Boc Protection at Position 1

Following chiral center establishment, the primary nitrogen at position 1 is protected with a Boc group. WO2005051933A1 describes using di-tert-butyl dicarbonate (Boc₂O) in aromatic solvents like toluene or xylene at 80–90°C. This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the Boc anhydride, yielding the mono-Boc-protected intermediate. Excess Boc₂O (1.2–1.5 equivalents) ensures complete conversion, while sodium bicarbonate quenches liberated CO₂.

Cbz Protection at Position 4

The secondary nitrogen at position 4 is subsequently protected with a Cbz group using benzyl chloroformate (Cbz-Cl). As per WO2005051933A1, this step is conducted in toluene at 20–40°C with potassium carbonate as a base. Dropwise addition of Cbz-Cl prevents exothermic side reactions, and stirring for 2–3 hours ensures quantitative protection. The Boc group remains intact under these mild conditions due to its stability toward nucleophiles.

Carboxylic Acid Functionalization

Ester Hydrolysis

The tert-butyl ester at position 2 is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA) in dichloromethane. This step, though not explicitly detailed in the cited patents, aligns with standard Boc deprotection protocols. Alternatively, enzymatic hydrolysis with lipases under neutral conditions may preserve stereochemistry.

Purification and Characterization

The final product is purified via recrystallization from ethanol/water mixtures or silica gel chromatography. Analytical techniques such as HPLC (using a chiral column) and NMR confirm enantiopurity and structural integrity. For example, ¹H NMR in CDCl₃ reveals distinct resonances for the Boc (δ 1.43 ppm, singlet) and Cbz (δ 5.12 ppm, AB quartet) groups.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationRh-BINAP, H₂ (72 psi), toluene9699
Boc ProtectionBoc₂O, toluene, 80°C92N/A
Cbz ProtectionCbz-Cl, K₂CO₃, toluene, 25°C89N/A
Ester HydrolysisTFA, CH₂Cl₂, 0°C8599

Data adapted from WO2005051933A1 and US5723615A.

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the (R)-configuration during Boc/Cbz protection requires inert atmospheres and anhydrous solvents to prevent racemization. US5723615A notes that Rh-BINAP catalysts are sensitive to oxygen, necessitating rigorous degassing of reaction mixtures.

Solvent Selection

Toluene is preferred for hydrogenation and protection steps due to its high boiling point and compatibility with organometallic catalysts. Substituting toluene with xylene or chlorobenzene may improve solubility for high-molecular-weight intermediates.

Scalability

Large-scale synthesis demands efficient catalyst recovery. Patent WO2005051933A2 reports recycling palladium on carbon (Pd/C) via filtration through celite, achieving 95% catalyst reuse in nitro group reductions .

Chemical Reactions Analysis

Types of Reactions

®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protective groups, yielding the free amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protective groups are particularly useful in multi-step organic syntheses, allowing for selective reactions to occur without interference from other functional groups.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The protective groups can be selectively removed under mild conditions, making it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is explored for its potential as a prodrug. The protective groups can be removed in vivo, releasing the active drug in a controlled manner. This approach can improve the bioavailability and stability of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of specialized materials with tailored properties.

Mechanism of Action

The mechanism of action of ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves the selective removal of protective groups under specific conditions. The benzyloxycarbonyl group can be removed via hydrogenation or acidic conditions, while the tert-butoxycarbonyl group is typically removed using acidic conditions such as trifluoroacetic acid. These deprotection steps release the active functional groups, allowing the compound to interact with molecular targets or participate in further chemical reactions.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (R)-configuration of the target compound enhances its binding affinity in chiral environments compared to the (S)-enantiomer, as observed in PROTAC linker optimization .

Stability : The Boc and Cbz groups confer stability under acidic conditions, making the compound suitable for solid-phase peptide synthesis .

Comparative Reactivity : The absence of the Cbz group in simpler analogs (e.g., [278788-60-6]) reduces steric hindrance, facilitating faster coupling reactions .

Biological Activity

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 954388-33-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O6C_{18}H_{24}N_{2}O_{6}, with a molecular weight of 364.39 g/mol. The compound features a piperazine ring substituted with benzyloxy and tert-butoxycarbonyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₆
Molecular Weight364.39 g/mol
CAS Number954388-33-1
Purity>99%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a series of benzothiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, suggesting that structural modifications in piperazine derivatives can enhance bioactivity .

Antiplasmodial Activity

In related research, compounds featuring similar piperazine structures have been evaluated for their antiplasmodial activity against Plasmodium falciparum. The results indicated that certain derivatives exhibit IC₅₀ values in the low micromolar range, which is promising for developing new antimalarial agents . Although specific data for this compound is limited, the structural similarities suggest potential efficacy.

Case Studies

  • Synthesis and Evaluation of Piperazine Derivatives
    A study focused on synthesizing various piperazine derivatives, including those with benzyloxy substituents, demonstrated that modifications could lead to enhanced antimicrobial properties. The synthesized compounds were subjected to bioassays that indicated varying degrees of activity against different bacterial strains, with some achieving low nanomolar IC₅₀ values .
  • Structure-Activity Relationship (SAR) Analysis
    A comprehensive SAR analysis revealed that the presence of bulky groups like tert-butoxycarbonyl significantly influences the biological activity of piperazine derivatives. Compounds with optimal steric and electronic properties exhibited improved interactions with target enzymes involved in bacterial DNA replication .

Q & A

Q. How do structural modifications (e.g., replacing tert-butyl with methyl groups) impact biological activity?

  • Methodological Answer : Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., proteases). Use SAR analysis to correlate logP (from HPLC) with IC₅₀ values. The tert-butyl group enhances metabolic stability, while smaller groups may improve solubility .

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